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molecular formula C12H24O3 B3416400 Texanol CAS No. 77-68-9

Texanol

Cat. No. B3416400
M. Wt: 216.32 g/mol
InChI Key: DAFHKNAQFPVRKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05296530

Procedure details

A 100 g. portion of each polymer was neutralized to pH=9.5 with ammonia, an additional 0.52 g. of ammonia was added (one equivalent based on acetoacetate) to ensure complete enamine formation. To all three samples was added a premix consisting of 0.32 g. nonionic surfactant (Triton X-405; Union Carbide, 4.4 g. propylene glycol, 4.4 g. coalescent (Texanol) and 1.1 g. a 10% aqueous solution of urethane rheology modifier (QR-708; Rohm and Haas). The formulated mixture was equilibrated for 24 hours and then coatings were applied on glass plates to give 3-4 mil thick coatings. Films were placed outdoors in complete sunlight for 12 days. Film swell ratios in methyl ethyl ketone were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
enamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
N.[CH2:2](O)[CH:3]([OH:5])[CH3:4].CC(C(O)[C:11]([CH2:14][O:15][C:16]([CH:18]([CH3:20])[CH3:19])=[O:17])(C)C)C.N[C:23]([O:25]CC)=[O:24]>C(C(C)=O)C>[CH3:20][C:18]([C:16]([O:15][CH2:14][CH2:11][O:25][C:23]([CH2:2][C:3]([CH3:4])=[O:5])=[O:24])=[O:17])=[CH2:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
enamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C(C(C)(C)COC(=O)C(C)C)O
Step Six
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)OCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To all three samples was added a premix
CUSTOM
Type
CUSTOM
Details
to give 3-4 mil thick coatings
CUSTOM
Type
CUSTOM
Details
for 12 days
Duration
12 d

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
CC(=C)C(=O)OCCOC(=O)CC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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